molecular formula C7H10N2O2 B1355983 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1005582-20-6

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1355983
CAS No.: 1005582-20-6
M. Wt: 154.17 g/mol
InChI Key: SZJMPHMZGHRQRZ-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group attached to the propanoic acid chain. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves key residues in the active site, leading to changes in enzyme activity and subsequent alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, prolonged exposure can lead to degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in normal cellular processes and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at position 4 of the pyrazole ring can enhance its lipophilicity and improve its ability to interact with hydrophobic pockets in proteins .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMPHMZGHRQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588671
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005582-20-6
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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